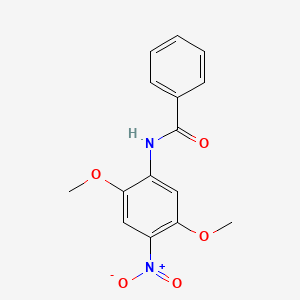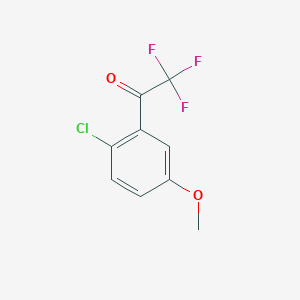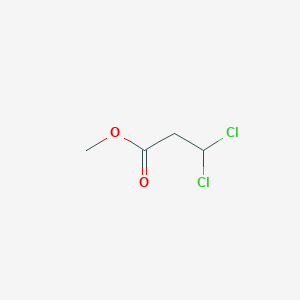
Methyl 3,3-dichloropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,3-dichloropropanoate is an organic compound with the molecular formula C4H6Cl2O2. It is a methyl ester derivative of 3,3-dichloropropanoic acid. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3,3-dichloropropanoate can be synthesized through the esterification of 3,3-dichloropropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 3,3-dichloropropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed to produce 3,3-dichloropropanoic acid and methanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form 3,3-dichloropropanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols
Catalysts: Sulfuric acid, hydrochloric acid
Reducing Agents: Lithium aluminum hydride
Major Products Formed
3,3-Dichloropropanoic acid: Formed through hydrolysis
3,3-Dichloropropanol: Formed through reduction
Substituted derivatives: Formed through nucleophilic substitution
科学的研究の応用
Methyl 3,3-dichloropropanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of methyl 3,3-dichloropropanoate involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms in the compound are highly reactive and can be replaced by other nucleophiles, resulting in the formation of new chemical bonds. This reactivity makes it a valuable compound in various chemical synthesis processes.
類似化合物との比較
Similar Compounds
- Methyl 2,3-dichloropropanoate
- Methyl 3,3-dichloropropenoate
- Ethyl 3,3-dichloropropanoate
Uniqueness
Methyl 3,3-dichloropropanoate is unique due to its specific substitution pattern and reactivity. The presence of two chlorine atoms on the same carbon atom makes it highly reactive towards nucleophiles, allowing for a wide range of chemical transformations. This distinguishes it from other similar compounds that may have different substitution patterns or reactivity profiles.
特性
CAS番号 |
817-77-6 |
|---|---|
分子式 |
C4H6Cl2O2 |
分子量 |
156.99 g/mol |
IUPAC名 |
methyl 3,3-dichloropropanoate |
InChI |
InChI=1S/C4H6Cl2O2/c1-8-4(7)2-3(5)6/h3H,2H2,1H3 |
InChIキー |
WGVLOKHINHKFDO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate](/img/structure/B14760900.png)


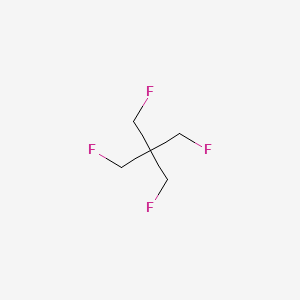
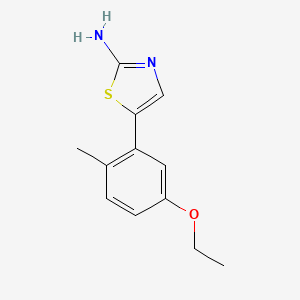
![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)

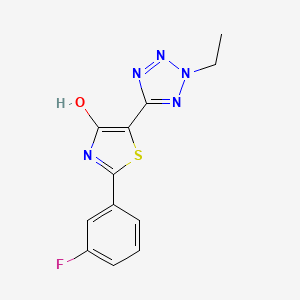

![tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B14760954.png)
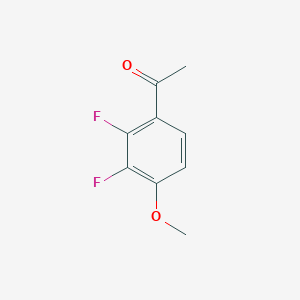
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
